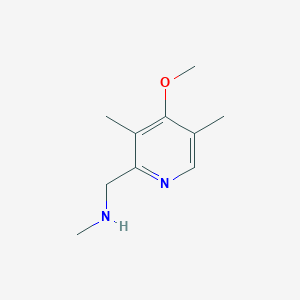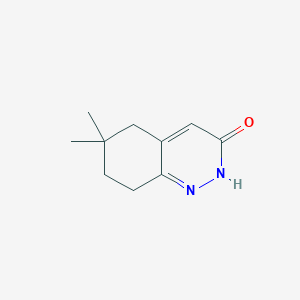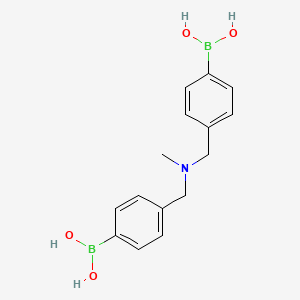![molecular formula C11H19N3 B1531387 {3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098070-73-4](/img/structure/B1531387.png)
{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
The compound “{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a complex organic molecule. It contains a but-3-en-1-yl group, a pyrazol group, and a propyl(methyl)amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The but-3-en-1-yl group would contain a carbon chain with a double bond, the pyrazol group would contain a five-membered ring with two nitrogen atoms, and the propyl(methyl)amine group would contain a carbon chain with an amine functional group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For example, the double bond in the but-3-en-1-yl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .Scientific Research Applications
Comprehensive Analysis of “{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine” Applications
The compound “{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a structurally complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications, each within its own dedicated section.
Antiviral Research: The pyrazole moiety present in the compound is known to exhibit antiviral properties. Derivatives of pyrazole have been reported to show inhibitory activity against influenza A and other viruses. The compound could be synthesized into derivatives and tested for antiviral efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Studies: Pyrazole derivatives are also recognized for their anti-inflammatory activities. This compound could be utilized in the synthesis of new molecules to be tested for their ability to reduce inflammation in various disease models, potentially leading to the development of new anti-inflammatory medications.
Anticancer Activity: The structural complexity of the compound suggests potential for anticancer activity. By interacting with specific cellular targets, derivatives of this compound could inhibit the growth of cancer cells. Research could focus on synthesizing and testing these derivatives against various cancer cell lines.
Anti-HIV Potential: Compounds with pyrazole cores have shown promise as anti-HIV agents. The subject compound could be modified to enhance its affinity to HIV-related enzymes or receptors, providing a new avenue for anti-HIV drug development.
Antioxidant Properties: The compound’s structure indicates a possibility for antioxidant activity. It could be tested for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
Antimicrobial Applications: Given the biological activity of similar compounds, this molecule could be explored for its antimicrobial properties. It could be particularly useful in the development of new treatments for drug-resistant bacterial strains.
Antitubercular Activity: Research has shown that indole derivatives can be effective against Mycobacterium tuberculosis. As the compound shares structural similarities with indole, it could be investigated for its potential use in treating tuberculosis.
Enzyme Inhibition: The compound could serve as a lead structure for the development of enzyme inhibitors. By targeting specific enzymes involved in disease processes, derivatives of this compound could be valuable in therapeutic interventions for various conditions.
Each of these applications would require extensive research, including the synthesis of derivatives, in vitro and in vivo testing, and possibly clinical trials to fully understand the potential of “{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine” in scientific research. The above analysis is speculative and based on the known activities of similar compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-but-3-enylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-8-14-10-11(9-13-14)6-5-7-12-2/h3,9-10,12H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSHFPGALJCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B1531308.png)




![(2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)methanol](/img/structure/B1531317.png)
![tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531318.png)
![3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531319.png)
![3-Oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1531320.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1531322.png)
![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531323.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)
